2-[(3-nitrobenzyl)oxy]benzaldehyde
Description
2-[(3-Nitrobenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring a 3-nitrobenzyloxy substituent at the 2-position of the benzaldehyde ring. This compound is structurally characterized by an ether linkage between the benzaldehyde core and the 3-nitrobenzyl group. The nitro group (-NO₂) at the meta position of the benzyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and applications in organic synthesis.
Its applications may span pharmaceutical intermediates, ligands, or precursors for functional materials, though specific uses require further exploration.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-5-1-2-7-14(12)19-10-11-4-3-6-13(8-11)15(17)18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPRQLSCFSVQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrobenzyl)oxy]benzaldehyde typically involves the reaction of 3-nitrobenzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the benzyl alcohol and the benzaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: 2-[(3-nitrobenzyl)oxy]benzoic acid
Reduction: 2-[(3-aminobenzyl)oxy]benzaldehyde
Substitution: Various substituted derivatives depending on the specific reaction
Scientific Research Applications
2-[(3-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Data Table: Comparison of Structural Analogs
- Nitro vs. Bromo substituents, while also electron-withdrawing, are less polar and may favor halogen-specific reactions (e.g., Suzuki coupling) .
- Pyrazinyl vs. Nitro Groups : The methylpyrazinyl group in 4-[(6-methylpyrazin-2-yl)oxy]benzaldehyde introduces aromatic nitrogen atoms, which could facilitate coordination in metal complexes. Its lower molecular weight (214.21 vs. 283.25) reflects reduced steric bulk compared to the nitrobenzyl analog .
Reactivity in Catalytic Oxidation
- Nitro-Substituted Derivatives: highlights that 3-nitrobenzyl alcohol is efficiently oxidized to its corresponding aldehyde using Ag–MnO₂ catalysts (>99% conversion and selectivity). This suggests that nitro-substituted benzaldehyde derivatives, including this compound, may exhibit stability under oxidative conditions, making them suitable for catalytic applications .
- Bromo and Phosphino Analogs: Bromo-substituted aldehydes (e.g., 2-[(4-bromobenzyl)oxy]benzaldehyde) are less reactive in oxidation but valuable in cross-coupling reactions. Phosphino-substituted analogs like 2-(diphenylphosphino)benzaldehyde serve as ligands in transition-metal catalysis, underscoring the role of substituents in directing reactivity .
Research Findings and Discussion
Catalytic Performance of Nitro-Substituted Compounds
The high catalytic efficiency of Ag–MnO₂ for oxidizing nitrobenzyl alcohols () implies that nitro-substituted benzaldehydes could serve as stable intermediates in multi-step syntheses. For instance, this compound might act as a precursor for nitro-containing pharmaceuticals or agrochemicals.
Electronic Effects on Reactivity
The nitro group’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, favoring nucleophilic additions (e.g., with amines or hydrazines). In contrast, bromo or phosphino substituents prioritize halogen- or phosphorus-centered reactivity, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
